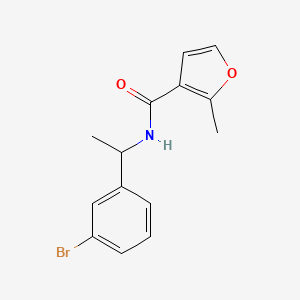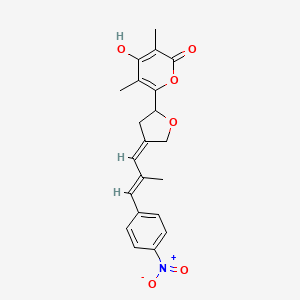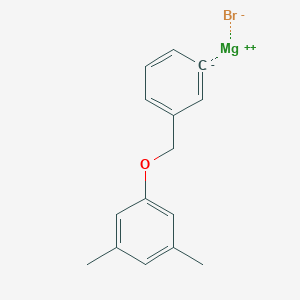
3-(3,5-Dimethylphenoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(3,5-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
化学反応の分析
Types of Reactions
3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in Suzuki and Negishi coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkanes: From nucleophilic substitution with alkyl halides.
Biaryl Compounds: From coupling reactions.
科学的研究の応用
3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research.
作用機序
The mechanism of action of 3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction.
類似化合物との比較
Similar Compounds
- 3-(4-Morpholinylmethyl)phenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
- 4-(N,N-Dimethyl)aniline magnesium bromide
- 4-Chlorophenylmagnesium bromide
Uniqueness
3-(3,5-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its phenoxymethyl group provides additional stability and reactivity compared to other Grignard reagents.
特性
分子式 |
C15H15BrMgO |
|---|---|
分子量 |
315.49 g/mol |
IUPAC名 |
magnesium;1,3-dimethyl-5-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MBZFMCXCZKWZPK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


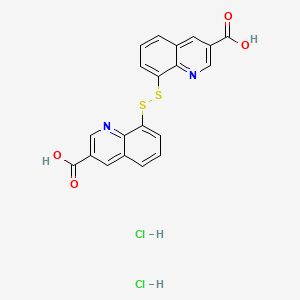



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)

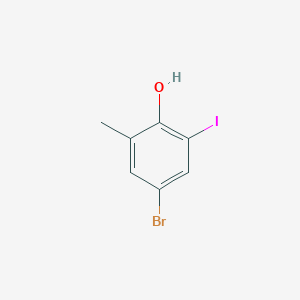
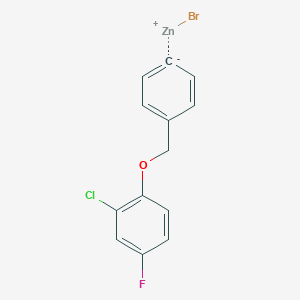
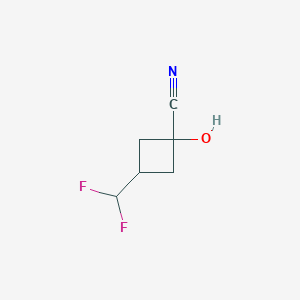
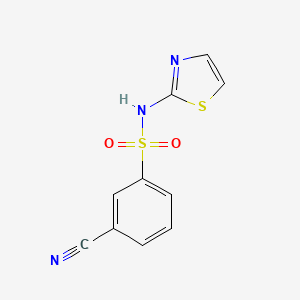
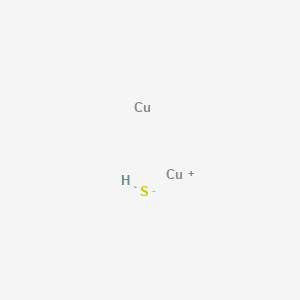
![3-Benzyl-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14889845.png)
